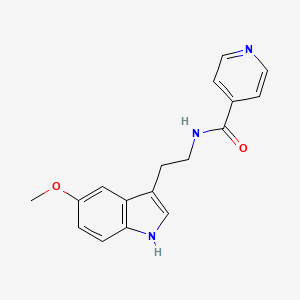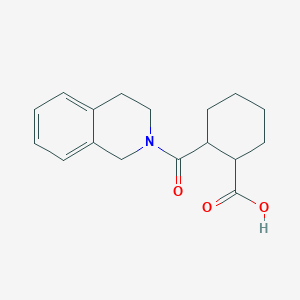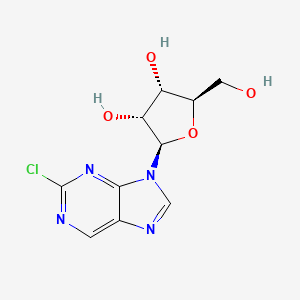
(2R,3R,4S,5R)-2-(2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4S,5R)-2-(2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These compounds often have significant biological activity and are used in various scientific and medical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with a suitable sugar derivative and a purine base.
Glycosylation Reaction: The sugar derivative undergoes a glycosylation reaction with the purine base in the presence of a Lewis acid catalyst.
Chlorination: The resulting nucleoside is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus oxychloride.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification methods.
化学反应分析
Types of Reactions
(2R,3R,4S,5R)-2-(2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in a dechlorinated nucleoside.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Carboxylated nucleoside.
Reduction: Dechlorinated nucleoside.
Substitution: Substituted nucleoside with various functional groups.
科学研究应用
Chemistry
In chemistry, (2R,3R,4S,5R)-2-(2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new nucleoside analogs with potential therapeutic applications.
Biology
In biological research, this compound is used to study the mechanisms of nucleoside metabolism and the effects of nucleoside analogs on cellular processes. It can be incorporated into DNA or RNA to investigate the impact on replication and transcription.
Medicine
Medically, nucleoside analogs are often used as antiviral or anticancer agents
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs. It may also be used in the production of diagnostic reagents or as a standard in analytical chemistry.
作用机制
The mechanism of action of (2R,3R,4S,5R)-2-(2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal processes of DNA or RNA synthesis, leading to the inhibition of cell replication. This is particularly useful in the treatment of rapidly dividing cells, such as cancer cells or virus-infected cells.
Molecular Targets and Pathways
DNA Polymerase: The compound can inhibit DNA polymerase, preventing the elongation of the DNA strand.
RNA Polymerase: It can also inhibit RNA polymerase, affecting the transcription process.
Cellular Enzymes: The compound may interact with various cellular enzymes involved in nucleoside metabolism.
相似化合物的比较
Similar Compounds
2’-Deoxy-2’-fluoro-2’-C-methyluridine: Another nucleoside analog with antiviral activity.
2’-Deoxy-2’-fluoro-2’-C-methylcytidine: Similar to the above compound but with a cytidine base.
2’-Deoxy-2’-chloro-2’-C-methyladenosine: A nucleoside analog with a chlorine atom at the 2’ position.
Uniqueness
(2R,3R,4S,5R)-2-(2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is unique due to its specific stereochemistry and the presence of a chlorine atom on the purine base. This unique structure may confer specific biological activities and make it a valuable compound for research and therapeutic applications.
属性
分子式 |
C10H11ClN4O4 |
|---|---|
分子量 |
286.67 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-(2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H11ClN4O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2/t5-,6-,7-,9-/m1/s1 |
InChI 键 |
DXGGYSNDZSUEHC-JXOAFFINSA-N |
手性 SMILES |
C1=C2C(=NC(=N1)Cl)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
规范 SMILES |
C1=C2C(=NC(=N1)Cl)N(C=N2)C3C(C(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



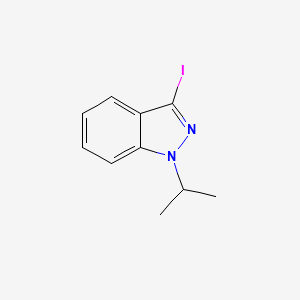




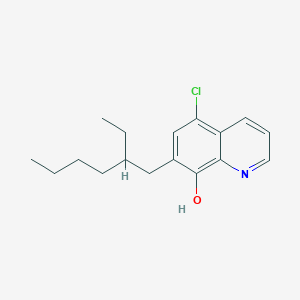
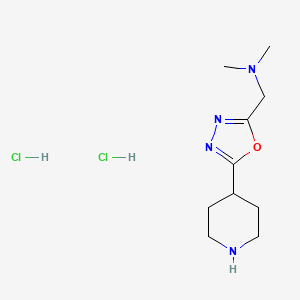
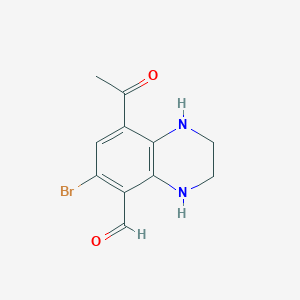


![4-Hydroxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11839251.png)
